molecular formula C10H14BFO3 B1284246 2-Butoxy-4-fluorophenylboronic acid CAS No. 480438-61-7

2-Butoxy-4-fluorophenylboronic acid

Cat. No.: B1284246
CAS No.: 480438-61-7
M. Wt: 212.03 g/mol
InChI Key: PLWSVNYQYXGJJG-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluorophenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with butoxy and fluorine groups. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-fluorophenylboronic acid typically involves the reaction of 2-butoxy-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, 2-butoxy-4-fluorophenyl magnesium bromide

    Hydrolysis: Using dilute hydrochloric acid or water.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Phenyl Compounds: From substitution reactions.

Scientific Research Applications

2-Butoxy-4-fluorophenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-2-fluorophenylboronic acid

Comparison:

Properties

IUPAC Name

(2-butoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSVNYQYXGJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584283
Record name (2-Butoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-61-7
Record name (2-Butoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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